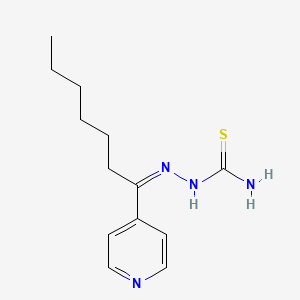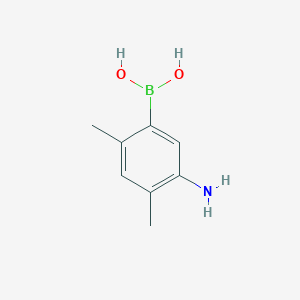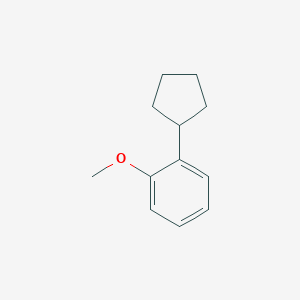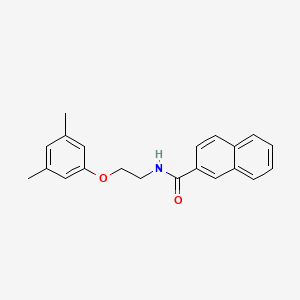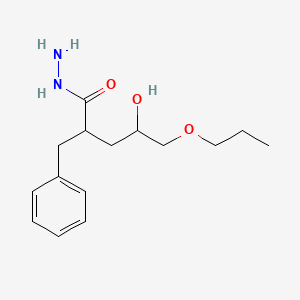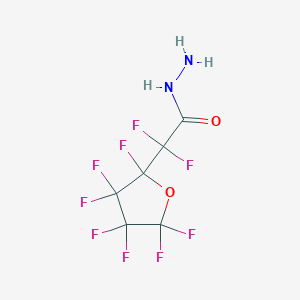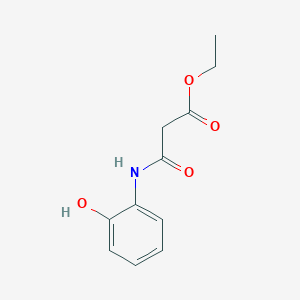
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline and is known for its unique chemical structure, which includes an ester functional group and a hydroxyaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxyaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 2-hydroxyaniline.
Reaction Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can enhance the scalability of the process.
化学反应分析
Types of Reactions
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.
科学研究应用
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
相似化合物的比较
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a hydroxy group.
Ethyl 3-(2-methoxyanilino)-3-oxopropanoate: Contains a methoxy group instead of a hydroxy group.
Ethyl 3-(2-chloroanilino)-3-oxopropanoate: Contains a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the aniline moiety.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The compound’s diverse applications and potential biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
55244-09-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
ethyl 3-(2-hydroxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)7-10(14)12-8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,14) |
InChI 键 |
APOKSZRUBUZYHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


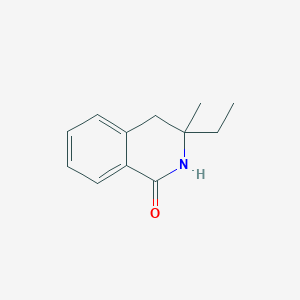
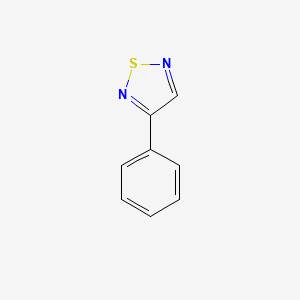
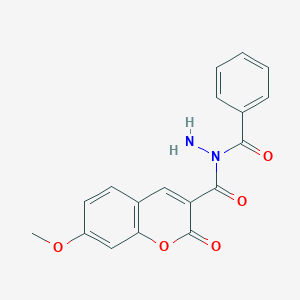
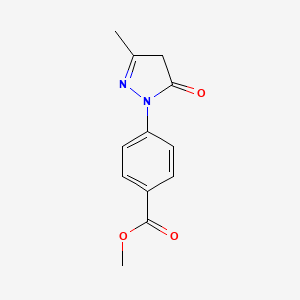
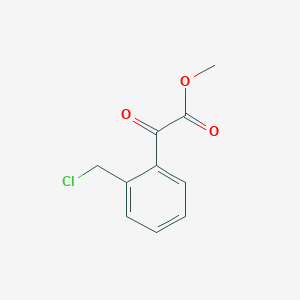
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
